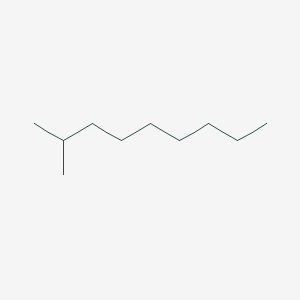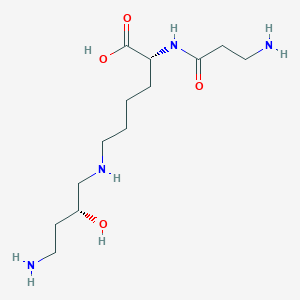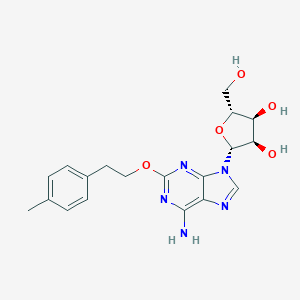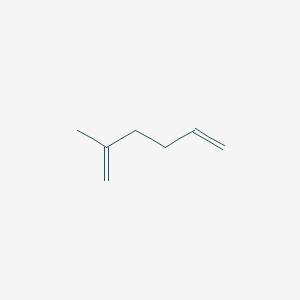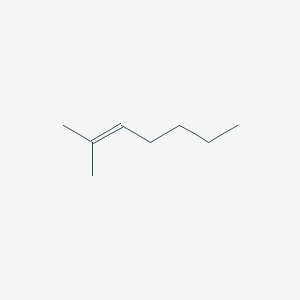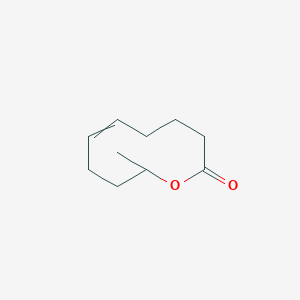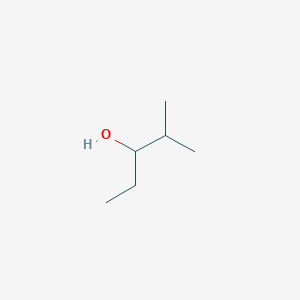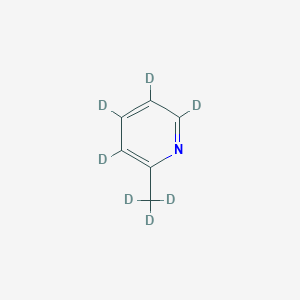
2,3,4,5,6-Pentachlorotoluene
Overview
Description
2,3,4,5,6-Pentachlorotoluene is a chemical compound with the molecular formula C7H3Cl5 . It is used in the prediction of daphnid survival after in situ exposure to complex mixtures . This compound is considered to be very toxic .
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentachlorotoluene involves reaction conditions with aluminum oxide, chlorine, copper dichloride, aluminum oxide, and molybdenum (VI) oxide at 300 degrees . The product distribution varies with different catalysts and molar ratios .Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentachlorotoluene is represented by the molecular formula C7H3Cl5 . The molecular weight of this compound is 264.36 g/mol . The InChI Key is AVSIMRGRHWKCAY-UHFFFAOYSA-N .Chemical Reactions Analysis
The possible reaction paths of 2,3,4,5,6-pentachlorotoluene with OH radicals were determined in a study . The study found that fragment 1 (F1) of the possible decomposition pathways of 2,3,4,5,6-pentachlorotoluene has the lowest energy, indicating it has the most stable structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentachlorotoluene include a molecular weight of 264.4 g/mol . It has a computed XLogP3-AA value of 5.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Environmental Monitoring
“2,3,4,5,6-Pentachlorotoluene” is used in environmental monitoring and assessment . It is one of the chlorobenzene compounds (CBs) that are detected in surface sediments . The concentration and distribution of these compounds are determined by gas chromatography-mass spectrometry (GC-MS) . This helps in understanding the environmental conditions of various regions .
Ecological Evaluation
This compound is also used in ecological evaluation . The relationship between CBs and total organic carbon (TOC) in sediments is investigated . This provides insights into the ecological impact of these compounds .
Chemical Analysis
“2,3,4,5,6-Pentachlorotoluene” is used in chemical analysis . It is used with equipment like GC, GC/MS, HPLC, LC/MS, and other analytical instrumentation . This helps in the accurate determination of the composition of various samples .
Research on Distribution Characteristics
The distribution characteristics of “2,3,4,5,6-Pentachlorotoluene” are studied in research . It is found that most CBs are distributed in sediments along the east coast of the Maowei Sea . This helps in understanding the distribution patterns of these compounds .
Industrial Applications
“2,3,4,5,6-Pentachlorotoluene” is used in various industries . It is soluble in organic solvents and is used in chemical, pharmaceutical, tanning, and electronics industries .
Cell Culture
This compound is also used in cell culture . It is used in various cell analysis methods and gene therapy solutions .
Mechanism of Action
Target of Action
2,3,4,5,6-Pentachlorotoluene is a chlorinated compound that is primarily used in analytical instrumentation . .
Mode of Action
It is known that chlorinated compounds like this can act as narcotics . Narcotics typically work by binding to and inhibiting the activity of certain receptors in the nervous system, leading to a decrease in the transmission of nerve signals.
Action Environment
The action of 2,3,4,5,6-Pentachlorotoluene can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, factors such as temperature and pH can influence its stability and efficacy .
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIMRGRHWKCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870791 | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachlorotoluene | |
CAS RN |
877-11-2, 69911-61-1 | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, pentachloromethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the electronic spectrum of 2,3,4,5,6-pentachlorotoluene compared to other chlorinated alkylbenzenes?
A1: Unlike some chlorinated alkylbenzenes, 2,3,4,5,6-pentachlorotoluene does not possess a trichloromethyl group flanked by two ortho chlorine atoms. This structural difference means it does not exhibit the abnormal spectral shifts (specifically bathochromic shifts) observed in compounds with that specific steric configuration. These shifts are attributed to steric strain and molecular distortion caused by the bulky trichloromethyl group and flanking chlorines [].
Q2: How does the structure of 2,3,4,5,6-pentachlorotoluene influence its reactivity in nucleophilic substitution reactions?
A2: While the provided abstracts do not directly investigate the reactivity of 2,3,4,5,6-pentachlorotoluene in nucleophilic substitution reactions, a related study [] explores fluorodechlorination reactions of similar polychlorinated benzenes. This research suggests that the position and number of chlorine atoms on the benzene ring significantly impact the reaction pathway and product distribution. It can be inferred that the specific chlorine substitution pattern in 2,3,4,5,6-pentachlorotoluene would influence its reactivity and selectivity in similar nucleophilic substitution reactions.
Q3: Is there any information available about the environmental impact of 2,3,4,5,6-pentachlorotoluene?
A3: While none of the provided abstracts directly address the environmental impact of 2,3,4,5,6-pentachlorotoluene, a related study [] investigates the distribution and ecological risks of chlorobenzene compounds, including some structurally similar to 2,3,4,5,6-pentachlorotoluene, in a marine environment. This research highlights the importance of understanding the potential for bioaccumulation and toxicity of chlorinated organic compounds in ecosystems. Further research is needed to specifically assess the environmental fate and effects of 2,3,4,5,6-pentachlorotoluene.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



